molecular formula C25H26N4O B11454182 2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

Cat. No.: B11454182
M. Wt: 398.5 g/mol
InChI Key: PZQPLJVKTQQFGM-UHFFFAOYSA-N
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Description

2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a benzotriazole core, which is a heterocyclic compound containing nitrogen atoms, and a benzamide group, which is an amide derivative of benzoic acid.

Preparation Methods

The synthesis of 2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzotriazole core and the subsequent attachment of the benzamide group. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazole ring, followed by the introduction of the benzamide moiety through amide bond formation reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzotriazole or benzamide rings, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzamide group can interact with various biological molecules, modulating their function and leading to therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can be compared with other benzotriazole derivatives, such as:

    2-Methyl-2H-benzotriazole: Known for its corrosion inhibition properties.

    5-Chloro-2H-benzotriazole: Studied for its antimicrobial activity.

    2-Phenyl-2H-benzotriazole: Used in the synthesis of dyes and pigments.

The uniqueness of 2,4-DIMETHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

2,4-dimethyl-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C25H26N4O/c1-15(2)19-7-9-20(10-8-19)29-27-23-13-18(5)22(14-24(23)28-29)26-25(30)21-11-6-16(3)12-17(21)4/h6-15H,1-5H3,(H,26,30)

InChI Key

PZQPLJVKTQQFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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